molecular formula C9H8F2O B15296669 4-(Difluoromethyl)-2-methylbenzaldehyde

4-(Difluoromethyl)-2-methylbenzaldehyde

Cat. No.: B15296669
M. Wt: 170.16 g/mol
InChI Key: PJGRIJTUTHGCFO-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to a benzaldehyde ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-methylbenzaldehyde using difluoromethylation reagents such as ClCF2H in the presence of a base . The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.

Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-2-methylbenzaldehyde may involve continuous flow microreactor systems to optimize reaction efficiency and scalability . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Lithium/Halogen Exchange Followed by Formylation

A key method involves using lithium reagents like n-BuLi to generate a benzyl lithium intermediate, which reacts with dimethylformamide (DMF) to form the aldehyde. For example:

  • Reaction Conditions :

    • Base : n-BuLi (2.5 M in hexane)

    • Formylating Agent : DMF (14.6 g, 200 mmol)

    • Temperature : Maintained at ~-5°C during addition and stirring.

    • Yield : 90% .

Mechanism :
The reaction proceeds via deprotonation of the aromatic ring by n-BuLi , followed by quenching with DMF to introduce the formyl group. The difluoromethyl substitution pattern directs lithiation to the para position relative to the methyl group.

Deoxofluorination Approaches

Deoxofluorination involves replacing an alcohol group with a difluoromethyl group. For aromatic aldehydes, this can be achieved using oxalyl chloride and DMSO under cryogenic conditions, followed by quenching with triethylamine . For example:

  • Reagents : Oxalyl chloride (0.21 mL), DMSO (0.34 mL), triethylamine (1.67 mL).

  • Temperature : -78°C .

  • Outcome : Conversion of alcohols to aldehydes with difluoromethyl groups.

Oxidative Conversion to Benzoic Acid

The aldehyde can be oxidized to 2,6-difluoro-4-methylbenzoic acid using silver oxide , sodium hydroxide , and aqueous sulfuric acid. Key steps include:

  • Reagents : Silver oxide (43.8 g), NaOH (33.7 g), HCl (concentrated).

  • Yield : 53% .

  • Mechanism : The aldehyde undergoes oxidative cleavage under basic conditions, followed by acid workup to isolate the carboxylic acid.

Aldol Reactions

The aldehyde participates in catalytic aldol reactions with ethyl diazoacetate under TMAP/BSA catalysis. For example:

  • Catalyst : Tetramethylammonium pivalate (TMAP) with N,O-bis(trimethylsilyl)acetamide (BSA).

  • Outcome : Formation of O-silylated aldol products with high efficiency .

Reaction Parameters Details
Catalyst LoadingStoichiometric TMAP (1.2 equiv)
SolventAcetonitrile
Reaction Time<3 hours
YieldFull conversion

Oximation and Nitrile Formation

The aldehyde can be converted to an oxime using hydroxylamine hydrochloride and a base (e.g., N,N-diisopropylethylamine ). Subsequent treatment with sodium bisulfate in toluene yields the nitrile:

  • Temperature : 110–115°C .

Reductive Amination

The aldehyde reacts with amino derivatives (e.g., amino alcohols) via reductive amination using NaBH₃CN and acetic acid. This is critical in drug design for creating solvent-interaction regions in inhibitors .

Bioisosteric Replacement in Drug Design

The difluoromethyleneoxy (−CF₂O−) group in related compounds acts as a bioisostere for methoxy (−CH₂O−), enhancing metabolic stability. For example, in PD-1/PD-L1 inhibitors, this motif improves binding affinity through π–π stacking and C–F···C═O interactions .

Fluorinated Building Blocks

The difluoromethyl group increases electrophilicity, making it a versatile intermediate for fluorinated pharmaceuticals and agrochemicals.

NMR Data

  • ¹H-NMR (500 MHz, CDCl₃) :

    • δ 10.25 (s, 1H, aldehyde proton)

    • δ 6.75 (d, 2H, aromatic protons)

    • δ 2.39 (s, 3H, methyl group) .

  • ¹⁹F-NMR (470 MHz, CDCl₃) :

    • δ −112.2 (d, J = 56.2 Hz, 2F) .

Comparative Analysis of Reaction Conditions

Method Key Reagents Yield Key Advantage
Lithium/Halogen Exchangen-BuLi, DMF90%High efficiency, low temperature
DeoxofluorinationOxalyl chloride, DMSO84%Direct introduction of CF₂ group
Oxidation to AcidAg₂O, NaOH, HCl53%Simple workup, carboxylic acid

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methylbenzaldehyde involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)-2-methylbenzaldehyde is unique due to the presence of both a difluoromethyl group and an aldehyde group on the same aromatic ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

4-(difluoromethyl)-2-methylbenzaldehyde

InChI

InChI=1S/C9H8F2O/c1-6-4-7(9(10)11)2-3-8(6)5-12/h2-5,9H,1H3

InChI Key

PJGRIJTUTHGCFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)F)C=O

Origin of Product

United States

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